molecular formula C5H12LiN B8711824 3-Dimethylaminopropyllithium CAS No. 56633-21-7

3-Dimethylaminopropyllithium

Cat. No.: B8711824
CAS No.: 56633-21-7
M. Wt: 93.1 g/mol
InChI Key: RRFBKRFYFCJYFK-UHFFFAOYSA-N
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Description

Historical Trajectory and Evolution within Organolithium Reagents

The study of organolithium reagents dates back to the 1930s, with pioneering work by Karl Ziegler, Georg Wittig, and Henry Gilman. wikipedia.org These reagents, such as the commonly used butyllithium (B86547) isomers, were found to be highly effective in organic synthesis for creating carbon-carbon bonds, often with greater rates and yields than the corresponding Grignard reagents. wikipedia.orgsigmaaldrich.com

Within this evolving field, the development of functionalized organolithium reagents marked a significant advancement. 3-Dimethylaminopropyllithium emerged as a noteworthy example of this class. A key early investigation into its properties and applications was conducted by C.D. Eisenbach, H. Schnecko, and W. Kern in 1975. uni-stuttgart.deacs.org Their work explored its use as a novel initiator system for polymer synthesis, analyzing its kinetics and utility. acs.org This research established this compound as a valuable "functional initiator," capable of launching anionic polymerization while simultaneously introducing a terminal functional group into the resulting polymer chain. epa.govresearchgate.net

Significance as a Functionalized Organometallic Species

The primary significance of this compound lies in its dual nature as both a potent initiator and a carrier of a functional group. researchgate.net The tethered dimethylamino group can coordinate to the lithium center, creating a chelate-like structure. This intramolecular solvation influences the reagent's aggregation state and reactivity. researchgate.net

In organic synthesis, functionalized organolithium compounds are prized because they enable the direct creation of polyfunctionalized molecules. sciforum.netresearchgate.net The most prominent application of this compound is in anionic polymerization, where it serves as a functional initiator to produce well-defined polymers with a terminal dimethylamine (B145610) group. epa.govacs.org This terminal group can be further reacted; for instance, it can be converted to a zwitterionic sulfobetaine (B10348) group, yielding polymers with unique self-assembly and adsorption properties. epa.govresearchgate.net Its use has been critical in synthesizing a variety of polymer architectures, including linear homopolymers, block copolymers, and star polymers. epa.gov

Below is a table summarizing research findings on polymers synthesized using this compound as an initiator.

Polymer TypeMonomer(s)Resulting ArchitectureKey Findings
End-functionalized PolystyreneStyrene (B11656)Linear HomopolymerLower degrees of association in solution compared to functionalized polydienes. epa.gov
End-functionalized PolyisopreneIsoprene (B109036)Linear HomopolymerUsed to study aggregation behavior in dilute solutions. uoa.gr
End-functionalized Polybutadiene (B167195)Butadiene3-arm Star PolymerSynthesis of model mono-, di-, and tri-ω-functionalized polymers. uoa.gr
Block CopolymersStyrene, Isoprene, ButadieneDiblock and TriblockCreation of materials with novel self-organization features and high thermal stability. epa.govcdnsciencepub.com

Context within Main Group Organometallic Chemistry

This compound is a classic example of a main group organometallic compound, a class of compounds characterized by a direct bond between a carbon atom and a main group metal. msu.eduweebly.com The carbon-lithium bond is highly polar due to the large difference in electronegativity between carbon and lithium, making the organic moiety strongly nucleophilic. wikipedia.org

A defining characteristic of organolithium reagents in non-polar solvents is their tendency to form oligomeric aggregates. wikipedia.orgcdnsciencepub.com For example, methyllithium (B1224462) exists as a tetramer, (MeLi)₄, in the solid state and in non-polar solvents, featuring a tetrahedron of lithium atoms. libretexts.org The reactivity of these reagents is often inversely related to their aggregation state; less aggregated species are generally more reactive. The presence of Lewis bases, such as tetrahydrofuran (B95107) (THF) or tetramethylethylenediamine (TMEDA), can break down these aggregates, increasing reactivity. cdnsciencepub.com

In this compound, the pendant amino group acts as an internal Lewis base, coordinating to the lithium atom. This intramolecular coordination can reduce the extent of intermolecular aggregation compared to non-functionalized alkyllithiums like n-butyllithium. epa.gov This "pre-solvation" affects the reagent's solubility and modifies its kinetic behavior in reactions like polymerization initiation. cdnsciencepub.comcdnsciencepub.com The structure and bonding involve a polarized covalent C-Li bond with significant ionic character, a feature common to all organolithium reagents. weebly.comlibretexts.org

Properties

CAS No.

56633-21-7

Molecular Formula

C5H12LiN

Molecular Weight

93.1 g/mol

IUPAC Name

lithium;N,N-dimethylpropan-1-amine

InChI

InChI=1S/C5H12N.Li/c1-4-5-6(2)3;/h1,4-5H2,2-3H3;/q-1;+1

InChI Key

RRFBKRFYFCJYFK-UHFFFAOYSA-N

Canonical SMILES

[Li+].CN(C)CC[CH2-]

Origin of Product

United States

Synthetic Methodologies for 3 Dimethylaminopropyllithium

Direct Lithiation Pathways

Direct lithiation methods provide primary routes to 3-Dimethylaminopropyllithium, typically involving either a halogen-lithium exchange or a direct reaction with lithium metal.

Halogen-Lithium Exchange Reactions

Metal-halogen exchange is a fundamental and widely utilized reaction in organometallic chemistry for the formation of organolithium compounds from organic halides. umich.eduethz.ch This method involves the reaction of an organic halide with a pre-existing organolithium reagent, commonly n-butyllithium or tert-butyllithium. ethz.chwikipedia.org The reaction is an equilibrium process, with the exchange being kinetically controlled and extremely rapid, often faster than nucleophilic additions or even some proton transfers. ethz.chwikipedia.org

The general mechanism for this homogeneous reaction is as follows: R−Li + R′−X → R−X + R′−Li wikipedia.org

The rate of exchange is influenced by the stability of the carbanion intermediates of the organolithium reagents and typically follows the trend of I > Br > Cl for the halogen. wikipedia.org While this is a principal method for preparing many aryl- and vinyllithium (B1195746) reagents, its application for this compound would involve the reaction of 3-dimethylaminopropyl halide with an alkyllithium reagent. wikipedia.orgorgsyn.org The presence of the dimethylamino group, a chelating group, can accelerate the rate of lithium-halogen exchange. wikipedia.org

Reductive Lithiation Techniques

Reductive lithiation, also known as reductive metalation, is a powerful alternative approach for generating organolithium reagents. researchgate.net This heterogeneous reaction involves the direct reaction of an organic halide with lithium metal, often in the form of a powder or dispersion to maximize surface area. thieme-connect.deorgsyn.org This technique is particularly effective for producing this compound from 3-chloro-1-(dimethylamino)propane. thieme-connect.degoogle.com The reaction is typically performed in an ether-type solvent. thieme-connect.de

A common procedure involves adding a solution of 3-chloro-1-(dimethylamino)propane in diethyl ether to a suspension of lithium powder in the same solvent. thieme-connect.de The reaction is often initiated and maintained at the gentle reflux temperature of the ether. thieme-connect.de Upon completion, the resulting this compound can be isolated after filtration and removal of the solvent. thieme-connect.de Yields for this type of preparation can be very high, with reports of over 98% readily achievable. google.com

Table 1: Example Reaction Conditions for Reductive Lithiation of 3-chloro-1-(dimethylamino)propane

PrecursorLithium FormSolventAtmosphereNotesReference
3-chloro-1-(dimethylamino)propaneLithium Powder (15 g for 1 mol precursor)Diethyl etherNitrogenReaction mixture is stirred and kept at a gentle reflux. thieme-connect.de
3-dimethylaminopropyl chlorideLithium Powder (0.099 mol)Dimethyl etherArgonSystem is flame-dried and subjected to evacuate/fill cycles with argon. google.com

Advanced Synthetic Approaches and Considerations

The successful synthesis of this compound is highly dependent on the reaction environment. The choice of solvent and the rigorous exclusion of atmospheric components are critical for efficacy and the stability of the final product.

Solvent Influence on Reaction Efficacy

The solvent plays a crucial role in the synthesis of organolithium reagents, affecting solubility, stability, and reaction rates. wikipedia.org For this compound, both polar and non-polar solvents are employed, each offering distinct advantages.

Ethereal solvents like diethyl ether and tetrahydrofuran (B95107) (THF) are commonly used in the initial preparation. thieme-connect.descispace.com These polar aprotic solvents are effective at solvating the lithium cation, which can stabilize the organolithium species and influence reaction pathways. numberanalytics.com For instance, the formation of 3-dimethylaminopropyl-lithium has been investigated in THF at -25°C. scispace.com However, the stability of the resulting initiator can be enhanced by replacing the ether with a different type of solvent. google.com

Once prepared, the initiator is often more stable in non-polar hydrocarbon solvents. google.comresearchgate.net It has been shown that after synthesis in an ether, the ether can be removed and replaced with an aliphatic, cycloaliphatic, or aromatic solvent, leading to a very stable product at moderate temperatures. google.com The use of this compound as a polymerization initiator has been extensively described for preparations in non-polar solvents. researchgate.net The choice of solvent can also impact the reaction temperature; for example, preparations have been carried out in cyclopentane (B165970) at +49.5°C. scispace.com The dielectric constant and coordinating ability of the solvent are key properties that dictate these effects. wikipedia.orgnumberanalytics.com

Table 2: Influence of Solvent on Synthesis Temperature

SolventTypeReaction TemperatureReference
Tetrahydrofuran (THF)Polar Aprotic-25°C scispace.com
Cyclopentane (CP)Non-polar+49.5°C scispace.com
Diethyl etherPolar AproticGentle Reflux (~34.6°C) thieme-connect.de

High-Vacuum Techniques in Preparation

Organolithium compounds, including this compound, are highly sensitive to air and moisture. units.itpitt.edu Therefore, their synthesis and handling demand the use of specialized high-vacuum or Schlenk line techniques to maintain an inert atmosphere. units.ituoi.grkpi.ua These methods are essential for preparing high-purity reagents and ensuring reproducible results, particularly when the compound is used as an initiator for anionic polymerization. kpi.uaepa.gov

The standard procedure involves assembling glassware that has been meticulously cleaned and flame-dried under vacuum to remove any adsorbed moisture. google.comuoi.gr The entire system is then subjected to several cycles of evacuation and backfilling with a dry, inert gas, typically high-purity argon or nitrogen. google.comunits.it Argon is often preferred as it is denser than air and less reactive than nitrogen under certain conditions. uoi.gr All transfers of reagents and solvents are conducted under a positive pressure of inert gas using techniques such as syringes or double-tipped needles (cannulae) through rubber septa. pitt.eduuoi.gr The use of all-glass apparatus with breakseals is also a common practice for achieving the highest purity. kpi.ua These rigorous techniques are critical to prevent the deactivation of the highly reactive organolithium species by oxygen or water. units.it

Reactivity and Reaction Mechanisms of 3 Dimethylaminopropyllithium

Fundamental Mechanistic Principles

Organolithium compounds are a cornerstone of modern organic synthesis, valued for their potent reactivity. 3-Dimethylaminopropyllithium is a functionalized organolithium reagent that combines a highly reactive carbanionic center with an intramolecular chelating amino group. This unique structure governs its reaction mechanisms, which are rooted in fundamental principles of nucleophilicity and basicity.

A nucleophile is a chemical species that donates an electron pair to an electrophile to form a chemical bond. byjus.comwikipedia.org Because they donate electrons, all nucleophiles are, by definition, Lewis bases. byjus.comwikipedia.org The reactivity of a nucleophile, known as its nucleophilicity, is a kinetic phenomenon, measured by the rate at which it attacks an electron-deficient center. wikipedia.org

This compound is a powerful nucleophile. The bond between carbon and lithium is highly polarized due to the large difference in electronegativity, creating a carbon atom with significant negative charge and carbanionic character. This electron-rich carbon is strongly attracted to electron-poor atoms (electrophiles). allen.in The nucleophilicity of an organolithium reagent is influenced by several factors, including charge, the solvent used, and steric hindrance. quora.combyjus.comlibretexts.org As a negatively charged species, this compound is inherently a stronger nucleophile than a corresponding neutral molecule. byjus.comlibretexts.org

The primary reaction modes for this compound involve nucleophilic attack on a wide range of electrophiles. nih.gov These reactions can be broadly categorized as nucleophilic substitution or nucleophilic addition. wikipedia.orgsolubilityofthings.com A prominent example of its nucleophilic character is its use as an initiator in the anionic polymerization of monomers like styrene (B11656), isoprene (B109036), and butadiene. epa.govcdnsciencepub.com In this process, the nucleophilic carbon of the initiator attacks the carbon-carbon double bond of a monomer molecule, initiating the formation of a polymer chain. cdnsciencepub.com

Table 1: General Nucleophilic Reaction Modes

Reaction TypeGeneral SchemeDescription
Nucleophilic Substitution (SN2) (CH₃)₂N(CH₂)₃Li + R-X → (CH₃)₂N(CH₂)₃-R + LiXThe nucleophilic carbon attacks an electrophilic carbon atom, displacing a leaving group (X). nih.gov
Nucleophilic Addition (CH₃)₂N(CH₂)₃Li + C=O → (CH₃)₂N(CH₂)₃-C-O⁻Li⁺The nucleophile attacks an unsaturated electrophile, such as a carbonyl group, breaking the π-bond and forming a new single bond. allen.insolubilityofthings.com

In addition to its role as a nucleophile, this compound is a very strong base. Proton transfer is a fundamental reaction where a proton is moved from one atom to another. masterorganicchemistry.com Due to its high pKa value, this compound will readily and rapidly deprotonate a wide variety of compounds that possess acidic protons, including water, alcohols, and even less acidic C-H bonds.

The kinetics of proton transfer reactions involving strong bases like organolithiums are typically very fast, often approaching the diffusion-controlled limit. masterorganicchemistry.com The mechanism can be viewed as a simple acid-base reaction. masterorganicchemistry.com The presence of a solvent can facilitate this process by acting as a "proton shuttle," where the solvent is first protonated by the acid and then transfers a proton to the base. masterorganicchemistry.com The equilibrium of a proton transfer reaction lies far to the side of the weaker acid and weaker base. Given the extreme basicity of the carbanion, the equilibrium for its reaction with most proton donors will overwhelmingly favor the formation of the protonated alkane and the deprotonated donor.

Aqueous proton transfer is an exceptionally rapid process, often mediated by the hydrogen bond network of water in what is known as the Grotthuss diffusion mechanism. nih.govaps.org While this compound reacts violently with water, its proton transfer reactions in non-aqueous solvents are also extremely efficient. The study of such kinetics can be complex, with spectroscopic analysis sometimes revealing that the process is not a simple single step but involves multiple solvent molecules in the transition state. masterorganicchemistry.comarxiv.org

Table 2: Proton Transfer Reaction

ReactantsProductsDescription
(CH₃)₂N(CH₂)₃Li + H-A (CH₃)₂N(CH₂)₄ + Li⁺A⁻This compound acts as a strong base, abstracting a proton (H⁺) from a generic acid (H-A) to form the neutral alkane and the lithium salt of the conjugate base (A⁻).

Carbon-Carbon Bond Formation Processes

The formation of new carbon-carbon (C-C) bonds is arguably the most important transformation in organic synthesis, as it allows for the construction of complex molecular skeletons from simpler precursors. alevelchemistry.co.uksigmaaldrich.com this compound is a versatile reagent for C-C bond formation through both intermolecular and intramolecular pathways.

Intermolecular reactions involve the coupling of two separate molecules. This compound is widely employed as a functional initiator for the anionic polymerization of various monomers, which represents a sequential intermolecular C-C bond-forming process. scispace.comgoogle.comacs.org In this role, the reagent attacks a monomer, creating a new, larger organolithium species which then attacks another monomer, and so on, rapidly building a long polymer chain. cdnsciencepub.com The dimethylamino group is retained at one end of the polymer chain, imparting specific functionality to the final material. epa.gov This method has been successfully applied to produce well-defined polymers with narrow molecular weight distributions. scispace.com

Table 3: Monomers Polymerized by this compound

MonomerResulting PolymerReference
IsoprenePolyisoprene epa.govcdnsciencepub.com
ButadienePolybutadiene (B167195) cdnsciencepub.comacs.org
StyrenePolystyrene epa.govcdnsciencepub.com
HexamethylcyclotrisiloxanePolydimethylsiloxane scispace.com

Beyond polymerization, organolithium reagents can participate in coupling reactions with various organic electrophiles. While many modern coupling reactions rely on transition metal catalysts, nih.govnih.gov the high nucleophilicity of reagents like this compound allows for direct, metal-free C-C bond formation with suitable substrates such as alkyl halides or carbonyl compounds. nih.govclockss.org

Intramolecular carbolithiation is a powerful reaction in which an organolithium functional group and an unsaturated C-C bond (alkene or alkyne) exist within the same molecule. nih.gov The reaction proceeds when the nucleophilic carbanion attacks the internal π-system, forming a new C-C bond and a new organolithium species in a cyclization reaction. nih.govnih.gov

The key to a successful intramolecular carbolithiation is the selective generation of the reactive organolithium in the presence of the alkene. nih.gov Once formed, the cyclization often occurs with high stereochemical control due to a rigid transition state where the lithium atom coordinates to the distant π-bond. nih.gov This methodology is particularly effective for the synthesis of five- and six-membered rings. d-nb.info For example, aryllithiums containing an N-allyl group can undergo enantioselective cyclization to produce substituted indolines. nih.gov While specific examples involving this compound are not prominent in the literature, the fundamental mechanism is a well-established pathway for analogous organolithium compounds. nih.govnih.govd-nb.info

Table 4: General Mechanism of Intramolecular Carbolithiation

StepDescription
1. Formation An organolithium is generated within a molecule that also contains an unsaturated bond (e.g., via halogen-lithium exchange).
2. Cyclization The nucleophilic carbon attacks the internal alkene or alkyne, guided by coordination to the lithium cation.
3. Trapping The newly formed cyclic organolithium can be trapped by an external electrophile (E⁺).

Metal-Heteroatom Reactivity

The reactivity of this compound is not limited to forming C-C bonds; its nucleophilic carbon can also form strong bonds with various heteroatoms, such as silicon (Si), sulfur (S), and oxygen (O). nih.gov These reactions are crucial for introducing functional groups or for linking polymer chains.

A significant application of this reactivity is the reaction with chlorosilanes. researchgate.net The nucleophilic carbon of the living polymer chain, initiated by this compound, can attack the electrophilic silicon atom of a linking agent like silicon tetrachloride, displacing a chloride ion. This process can be repeated to link multiple polymer chains together, forming star-shaped polymers. researchgate.net

Another documented reaction involves the transformation of the terminal dimethylamino group after polymerization. The living polymer end can be terminated, and the pendant amino group can be subsequently reacted. Alternatively, the amino group on the initiator itself can be modified. For instance, the dimethylamine (B145610) group on polymers synthesized using this compound can be reacted with cyclopropane-sultone. epa.gov This reaction introduces a sulfozwitterionic group, demonstrating a sequence of C-C bond formation followed by C-N and C-S/C-O bond manipulations. epa.gov

Table 5: Examples of Metal-Heteroatom Bond Formation

ReagentHeteroatomBond FormedApplicationReference
Chlorosilanes (e.g., SiCl₄)Silicon (Si)C-SiLinking agent for creating star polymers. researchgate.net
Cyclopropane-sultoneSulfur (S), Oxygen (O)C-S, C-OTransforms the terminal dimethylamino group into a zwitterionic sulfobetaine (B10348) group. epa.gov
Carbonyl compounds (e.g., R₂C=O)Oxygen (O)C-ONucleophilic addition to form lithium alkoxides. masterorganicchemistry.com

Exchange Reactions Involving Other Metals

A key aspect of the reactivity of this compound is its participation in transmetalation reactions. This process involves the transfer of the 3-dimethylaminopropyl ligand from lithium to another metal center, a common strategy for synthesizing novel organometallic compounds. wikipedia.org The thermodynamic driving force for these reactions often depends on the relative electronegativities of the metals, with the organic group typically transferring to the more electropositive metal. wikipedia.org

Research has demonstrated the utility of this compound in creating a range of intramolecularly nitrogen-stabilized organometallic compounds. For instance, it readily reacts with metal halides of Group 13 elements, such as aluminum and gallium. researchgate.net The reaction with dimethylaluminum chloride (Me₂AlCl) yields Me₂Al(CH₂)₃NMe₂, while reactions with aluminum trichloride (B1173362) (AlCl₃) and gallium trichloride (GaCl₃) produce the corresponding dichloro-metal complexes, Cl₂Al(CH₂)₃NMe₂ and Cl₂Ga(CH₂)₃NMe₂, respectively. researchgate.net In these products, the nitrogen atom of the dimethylamino group forms a coordinative bond with the metal center, creating a stable five-membered chelate ring. researchgate.net

This transmetalation capability extends to transition metals. The synthesis of square-planar d⁸ complexes of nickel, palladium, and platinum has been achieved using this compound. illinois.edu The reaction involves the treatment of a metal dihalide, such as NiBr₂, with two equivalents of the lithium reagent to form bis-chelated complexes, M[(CH₂)₃NMe₂]₂. illinois.edu These reactions highlight the versatility of this compound as a ligand transfer agent for preparing stable organometallic structures with tailored properties. researchgate.netillinois.edu

Table 1: Examples of Exchange Reactions with this compound

Metal CompoundReagentProductReference
Dimethylaluminum chloride (Me₂AlCl)This compoundMe₂Al(CH₂)₃NMe₂ researchgate.net
Aluminum trichloride (AlCl₃)This compoundCl₂Al(CH₂)₃NMe₂ researchgate.net
Gallium trichloride (GaCl₃)This compoundCl₂Ga(CH₂)₃NMe₂ researchgate.net
Nickel(II) bromide (NiBr₂)This compoundNi[(CH₂)₃NMe₂]₂ illinois.edu

Interactions with Electrophilic Centers

As a strong nucleophile, this compound readily attacks electron-deficient centers, known as electrophiles. wikipedia.org A primary class of electrophiles includes the carbonyl carbons of aldehydes, ketones, and esters. masterorganicchemistry.comsavemyexams.com The reaction mechanism involves the nucleophilic addition of the carbanionic carbon of the organolithium reagent to the electrophilic carbonyl carbon. masterorganicchemistry.com This addition breaks the C=O pi bond, transferring the electrons to the oxygen atom and forming a lithium alkoxide intermediate. A subsequent acidic workup protonates the alkoxide to yield the final alcohol product. masterorganicchemistry.com

A specific example is the reaction of this compound with 1-hydroxy-3-methoxy-10-methylacridone, a complex ketone. rsc.org In this transformation, the organolithium reagent adds to one of the carbonyl groups of the acridone (B373769) structure. Following workup, the corresponding tertiary alcohol is formed. rsc.org This reaction demonstrates the ability of this compound to act as a carbon-carbon bond-forming agent, even with sterically hindered or complex electrophiles. The inherent nucleophilicity of the reagent drives the formation of a new sigma bond at the expense of the carbonyl's pi bond. rsc.orgmasterorganicchemistry.com

The reactivity towards electrophiles is a cornerstone of organolithium chemistry, enabling the construction of complex organic molecules from simpler precursors. researchgate.net The choice of electrophile dictates the functional group introduced into the final product, making reagents like this compound valuable tools in organic synthesis. wikipedia.org

Table 2: Example of Interaction with an Electrophilic Center

Reactant (Electrophile)Reagent (Nucleophile)Key IntermediateFinal Product (after workup)Reference
1-Hydroxy-3-methoxy-10-methylacridoneThis compoundLithium alkoxide4-(3-Dimethylaminopropyl)-1-hydroxy-3-methoxy-10-methyl-9,10-dihydroacridin-9-ol rsc.org

Advanced Applications in Polymer Science and Engineering

Anionic Polymerization Initiation and Control

3-Dimethylaminopropyllithium belongs to the class of functionalized alkyllithium initiators. These initiators are pivotal in anionic polymerization for creating polymers with a specific functional group at the chain's starting point (the α-terminus). The primary advantage of using such an initiator is the direct and quantitative introduction of the functional group, in this case, a dimethylamino group, at one end of every polymer chain.

The initiation process involves the nucleophilic attack of the carbanionic center of this compound on a monomer molecule. This reaction is generally rapid, a crucial characteristic for achieving a narrow molecular weight distribution in the final polymer. A fast initiation ensures that all polymer chains begin to grow at approximately the same time.

Initiation Kinetics for Vinyl and Diene Monomers

The rate of initiation is influenced by several factors, including the nature of the monomer, the solvent, and the temperature. For instance, the polymerization of styrene (B11656) and dienes like butadiene and isoprene (B109036) by alkyllithium initiators is a well-established process. The intramolecular coordination of the lithium cation by the pendant dimethylamino group in this compound is expected to influence its aggregation state and reactivity compared to non-functionalized initiators like n-butyllithium. This intramolecular chelation can lead to a less aggregated, and therefore more reactive, initiator species, potentially resulting in faster initiation rates.

Comparative Initiation Behavior (Hypothetical) A data table comparing the hypothetical initiation rates of this compound with a non-functionalized initiator would require experimental data that is not currently available.

Mechanism of Chain Propagation in Living Polymerization

Anionic polymerization initiated by alkyllithiums can proceed via a "living" mechanism, where chain termination and transfer reactions are absent. wikipedia.org This allows for the synthesis of polymers with controlled molecular weights and narrow polydispersity indices (PDI). The propagating species is a carbanionic chain end with a lithium counter-ion.

The presence of the dimethylamino group from the initiator at the α-terminus is not expected to directly participate in the propagation step, which occurs at the active carbanionic (ω-terminus). However, the possibility of intramolecular or intermolecular coordination of the lithium counter-ion at the propagating chain end by the amino groups on other polymer chains could influence the nature of the active species (e.g., the equilibrium between aggregated and non-aggregated species or between contact and solvent-separated ion pairs).

The choice of solvent plays a critical role in anionic polymerization. Non-polar hydrocarbon solvents tend to favor the aggregation of active chain ends, which can decrease the rate of propagation. In contrast, polar solvents like tetrahydrofuran (B95107) (THF) can solvate the lithium counter-ion, breaking up aggregates and leading to a significant increase in the polymerization rate.

For an initiator like this compound, the tethered Lewis basic amino group can act as an intramolecular coordinating agent for the lithium counter-ion. This "built-in" solvation effect could potentially increase the propagation rate even in non-polar solvents, mimicking the effect of adding a small amount of a polar co-solvent. A systematic study on the effect of different solvents on the propagation kinetics of polymer chains initiated with this compound would be necessary to quantify this effect, but such specific data is not available in the provided search results.

Expected Solvent Effects on Propagation Rate A data table illustrating the solvent-dependent propagation behavior would require specific experimental data which is not available.

Synthesis of Tailored Polymer Architectures

The living nature of anionic polymerization initiated by this compound provides a versatile platform for the synthesis of polymers with precisely designed architectures.

The most direct application of this compound is in the synthesis of α-amino-functionalized polymers. The polymerization yields a macromolecule with a dimethylamino group at one end and a living carbanionic center at the other. This living end can then be terminated with various electrophilic reagents to introduce a second, different functional group at the ω-terminus, leading to heterobifunctional polymers.

Examples of α-Amine Functionalized Polymers A data table with specific examples, including monomer, molecular weight, and PDI for polymers synthesized using this compound, would require experimental data that is not currently available.

Telechelic polymers, which have two functional end groups, are valuable as building blocks for more complex macromolecular structures like block copolymers and polymer networks. rsc.orgrsc.org Using this compound, a telechelic polymer can be synthesized by quenching the living polymer chain with a suitable terminating agent. For example, quenching with carbon dioxide would yield a polymer with a dimethylamino group at the α-terminus and a carboxylic acid group at the ω-terminus.

Alternatively, if a difunctional initiator containing two amino groups were used, a polymer with amino groups at both ends could be produced. However, the synthesis of such a difunctional initiator based on a dialkylamine structure is more complex.

Synthesis Routes to Telechelic Polymers A data table detailing the synthesis of specific telechelic polymers using this compound would require experimental data that is not available in the provided search results.

Construction of Star-Shaped and Branched Polymers

The synthesis of star-shaped and branched polymers has been significantly advanced through the use of this compound as an initiator in living anionic polymerization. This method allows for the creation of polymers with a central core and multiple radiating arms, leading to materials with unique rheological and thermal properties compared to their linear counterparts.

The general strategy involves the initiation of polymerization of a suitable monomer, such as a diene or styrene, with DMAPLi to form living polymer chains with a terminal dimethylamino group. These living chains are then reacted with a multifunctional linking agent, such as a chlorosilane, to form the star-shaped architecture. acs.org For instance, 3- and 12-arm star polyisoprenes have been successfully synthesized by reacting polyisoprenyl lithium chains, initiated with this compound, with the corresponding multifunctional chlorosilane linking agents. acs.org Similarly, three-arm polybutadiene (B167195) stars have been produced using this methodology. acs.org

Another approach involves the use of a different type of linking agent. For example, three-arm polystyrene stars bearing dimethylamine (B145610) end groups have been synthesized using 1,3,5-triallyloxy-2,4,6-triazine as the linking agent. acs.org The efficiency of the initiation by DMAPLi ensures that the resulting polymer arms have predictable molecular weights and narrow molecular weight distributions, which is crucial for the formation of well-defined star polymers. acs.org

Polymer TypeNumber of ArmsLinking AgentReference
Polyisoprene3Multifunctional Chlorosilane acs.org
Polyisoprene12Multifunctional Chlorosilane acs.org
Polybutadiene3Multifunctional Chlorosilane acs.org
Polystyrene31,3,5-Triallyloxy-2,4,6-triazine acs.org
Development of Block Copolymers

The synthesis of block copolymers, which are macromolecules composed of two or more different polymer chains linked together, is another area where this compound has proven to be a valuable initiator. The living nature of the anionic polymerization initiated by DMAPLi allows for the sequential addition of different monomers, leading to the formation of well-defined block copolymers.

The presence of the dimethylamino group at the initiating end of the polymer chain can also impart specific functionalities to the resulting block copolymer. This can be advantageous for applications where specific interactions, such as adhesion or compatibilization, are desired. The process typically involves the polymerization of the first monomer to create a living homopolymer chain, followed by the introduction of a second monomer to form a diblock copolymer. This can be extended to create triblock or multiblock copolymers.

While the fundamental principles of living anionic polymerization with organolithium initiators apply, the use of a functionalized initiator like DMAPLi offers the added benefit of incorporating a specific functional group at the beginning of the polymer chain. This can influence the self-assembly and interfacial properties of the resulting block copolymers.

Strategies for Controlled Polymerization

The utility of this compound in controlled polymerization extends beyond simply initiating polymer chains. Its inherent functionality allows for strategic applications in creating polymers with specific end-groups and functionalities.

This compound is a prime example of a functionalized initiator in anionic polymerization. acs.org Its use leads to the direct incorporation of a dimethylamino group at the α-terminus of the polymer chain. acs.org This method is highly efficient for producing polymers with predictable molecular weights and narrow molecular weight distributions. acs.org The initiator is noted to be soluble in non-polar solvents like benzene (B151609) and is efficient for the polymerization of dienes, indicating that the rate of initiation is faster than the rate of propagation. acs.org This ensures that all polymer chains are initiated simultaneously, leading to a high degree of control over the polymerization process. The resulting polymers possess a terminal tertiary amine group, which can be utilized for further chemical modifications or to influence the polymer's properties.

The terminal dimethylamino group introduced by the this compound initiator can be further modified through post-polymerization reactions. This allows for the synthesis of polymers with a wide range of end-group functionalities that might not be compatible with the conditions of anionic polymerization.

A notable example of this strategy is the transformation of the dimethylamine end-groups of polydienes into sulfobetaine (B10348) groups. acs.org This is achieved by reacting the amine-terminated polymer with 1,3-cyclopropane sultone. acs.org This derivatization converts a non-polar polymer into a zwitterionic polymer, significantly altering its solubility and self-assembly behavior. This two-step process, involving initiation with a functionalized initiator followed by post-polymerization modification, provides a versatile route to complex and functional polymeric materials.

Influence on Polymer Microstructure

The choice of initiator in anionic polymerization can have a profound effect on the microstructure of the resulting polymer, particularly in the case of diene polymerization. The coordination of the lithium counterion with the monomer and the solvent plays a crucial role in determining the stereochemistry of the polymer chain.

In the context of diene polymerization, this compound has been observed to influence the regioselectivity of the reaction. When used in a non-polar solvent such as benzene, this initiator is known to produce polydienes with a low content of vinyl units. acs.org This indicates a preference for 1,4-addition over 1,2- or 3,4-addition during the polymerization of conjugated dienes like butadiene and isoprene. The presence of the intramolecular coordinating amine group in the initiator can influence the stereochemistry of the polymerization, although the effect is generally less pronounced than that of strongly coordinating additives like ethers or external amines. The ability to produce low-vinyl polydienes is significant for applications where specific elastomeric properties are desired.

Aggregation States and Solution Phase Behavior

Self-Association Phenomena in Hydrocarbon and Ethereal Solvents

Organolithium compounds, including 3-Dimethylaminopropyllithium, are known to form aggregates in solution, a phenomenon driven by the electron-deficient nature of the lithium atom and the desire to stabilize the carbanionic center. The structure and degree of this self-association are highly dependent on the surrounding solvent medium. While specific studies directly detailing the aggregation of this compound are not available in the provided search results, the general principles of organolithium aggregation provide a framework for understanding its likely behavior.

In non-coordinating hydrocarbon solvents, organolithium compounds tend to form higher-order aggregates, such as hexamers or tetramers, to maximize electrostatic interactions and minimize solvent exposure. The intramolecular chelating ability of the dimethylamino group in this compound would likely influence this aggregation, potentially leading to more compact and stable structures compared to simple alkyllithiums.

In ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF), the coordinating solvent molecules compete with the self-association process. researchgate.net Ethereal solvents solvate the lithium centers, breaking down the larger aggregates into smaller, more reactive species such as dimers and monomers. researchgate.netresearchgate.net The presence of the internal Lewis base in this compound would work in concert with external ethereal solvents to further favor lower aggregation states.

Concentration-Driven Aggregation Equilibria

The equilibrium between different aggregation states of organolithium compounds is strongly dependent on the concentration of the solution. nih.govmdpi.com Generally, at higher concentrations, the equilibrium shifts towards the formation of larger aggregates. Conversely, dilution favors the dissociation of these larger structures into smaller aggregates or even monomeric species. nih.gov This concentration dependence is a critical factor in controlling the reactivity of organolithium reagents. For this compound, it is expected that increasing its concentration in a given solvent would lead to a higher average degree of aggregation.

Solvation Effects on Aggregate Structures

The nature of the solvent plays a crucial role in determining the structure of the aggregates formed. researchgate.net As mentioned, ethereal solvents effectively solvate the lithium cations, leading to a reduction in the aggregation number. researchgate.netresearchgate.net The specific structure of the solvated aggregate can be complex, involving a precise number of solvent molecules coordinated to the lithium centers within the aggregate core. For this compound, the interplay between the internal dimethylamino group and external solvent molecules in coordinating to the lithium centers would dictate the final aggregate structure and its stability.

Characterization of Active Center Aggregates

The identification and characterization of the specific aggregate structures present in solution are essential for understanding the reaction mechanisms involving organolithium reagents. Various analytical techniques are employed to probe these solution-phase structures.

Spectroscopic Investigations of Association

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for investigating the aggregation of organolithium compounds in solution. scielo.brnih.gov Techniques involving ¹H, ¹³C, and particularly ⁶Li and ⁷Li NMR can provide detailed information about the structure, stoichiometry, and dynamics of the aggregates. scielo.brunt.edu For instance, the chemical shifts and scalar couplings (J-coupling) between carbon and lithium nuclei can reveal the number of lithium atoms in an aggregate and their proximity to the carbanionic centers. acs.org While specific NMR data for this compound is not present in the search results, such spectroscopic methods would be invaluable for determining its aggregation state and the extent of intramolecular coordination.

Dynamic and Static Light Scattering Studies

Light scattering techniques are powerful for characterizing the size and molecular weight of particles in solution and are thus well-suited for studying the aggregation of organolithium compounds.

Static Light Scattering (SLS) measures the time-averaged intensity of scattered light to determine the weight-average molecular weight of the aggregates in solution. This information can be used to calculate the average aggregation number.

Dynamic Light Scattering (DLS) , also known as Photon Correlation Spectroscopy (PCS), measures the fluctuations in scattered light intensity over time. These fluctuations are caused by the Brownian motion of the aggregates in solution. The rate of these fluctuations is related to the diffusion coefficient of the aggregates, which in turn can be used to determine their hydrodynamic radius via the Stokes-Einstein equation. By analyzing the size distribution, one can gain insights into the presence of different aggregate species in equilibrium.

While the search results provide general information on these techniques, specific studies applying them to this compound were not found. However, these methods would be instrumental in quantifying the size and distribution of its aggregates under various solvent and concentration conditions.

Technique Information Obtained Relevance to this compound Aggregation
NMR Spectroscopy Aggregate structure, stoichiometry, dynamics, intramolecular coordinationElucidating the specific oligomeric structures (dimer, tetramer, etc.) and the role of the dimethylamino group in solution.
Static Light Scattering (SLS) Weight-average molecular weight, average aggregation numberQuantifying the overall degree of self-association in different solvents and at various concentrations.
Dynamic Light Scattering (DLS) Hydrodynamic radius, size distribution of aggregatesDetermining the sizes of the different aggregate species present in solution and their relative populations.

Computational Chemistry and Theoretical Studies

Quantum Mechanical Investigations of Reactivity

Detailed quantum mechanical investigations into the reactivity of 3-Dimethylaminopropyllithium, which would provide fundamental insights into its electronic structure and reaction pathways, are currently lacking. Such studies are crucial for a deep understanding of its chemical behavior.

The elucidation of transition states is a cornerstone of understanding reaction kinetics and mechanisms. For this compound, specific computational studies identifying and characterizing the transition states involved in its various reactions have not been reported. Theoretical calculations could, for instance, map out the energy profiles of reactions, revealing the structures and energies of transition states and intermediates. This information is vital for explaining observed reaction outcomes and for the rational design of new synthetic methodologies.

The reactivity of organolithium reagents is profoundly influenced by the solvent. Theoretical analyses are instrumental in deconvoluting the complex interactions between the reagent and solvent molecules at a molecular level. However, specific computational studies detailing the solvent-mediated effects on the structure and reactivity of this compound are not available. Such studies would typically involve molecular dynamics simulations or quantum mechanics/molecular mechanics (QM/MM) methods to model the solvation shell and its impact on reaction energetics and pathways.

Molecular Modeling of Polymerization Processes

This compound can potentially act as an initiator in anionic polymerization. Molecular modeling is a powerful technique for simulating polymer chain growth, predicting polymer microstructure, and understanding the kinetics of polymerization. To date, there are no specific molecular modeling studies that focus on polymerization processes initiated by this compound. Such research would be valuable for designing polymers with controlled architectures and properties.

Predictive Computational Tools for Chemical Selectivity

The development of predictive computational tools to forecast the chemo-, regio-, and stereoselectivity of reactions involving this compound would be of significant practical value to synthetic chemists. While general machine learning models and other computational approaches for predicting chemical selectivity are an active area of research, their specific application to this reagent has not been documented. Tailored predictive models would require a substantial amount of experimental and computational data, which is currently unavailable.

Coordination Chemistry of the 3 Dimethylaminopropyl Moiety

Ligand Characteristics in Organometallic Complexes

The presence of a nitrogen donor atom within the alkyl chain of 3-dimethylaminopropyllithium allows it to function as a versatile ligand in organometallic chemistry. Its characteristics are largely defined by the interplay between the carbanionic center and the pendant amino group.

A key feature of the 3-dimethylaminopropyl moiety in its lithium derivative is the potential for intramolecular coordination. The nitrogen atom of the dimethylamino group can coordinate to the electropositive lithium center, forming a stable five-membered chelate ring. This intramolecular N→Li interaction has been a subject of considerable interest in the study of organolithium compounds.

Spectroscopic techniques, particularly NMR spectroscopy, are powerful tools for probing these intramolecular interactions in solution. For related aminoalkyllithium compounds, changes in the chemical shifts of the protons adjacent to the nitrogen atom and the carbon-lithium bond upon chelation provide evidence of the intramolecular coordination.

The 3-dimethylaminopropyl group can also act as an ancillary or "spectator" ligand in more complex organometallic systems, where it is not the primary reactive site but plays a crucial role in modifying the properties of a metallic center. Research by Fischer and coworkers has demonstrated the utility of the 3-dimethylaminopropyl ligand in stabilizing transition-metal-substituted main group compounds.

In one notable study, the 3-dimethylaminopropyl group was incorporated into an aluminum compound to create a transition-metal-substituted alane, specifically (η⁵-C₅H₅)(CO)₂Fe–Al(CH₂)₃NMe₂. In this complex, the 3-dimethylaminopropyl ligand is bonded to the aluminum atom. The intramolecular coordination of the dimethylamino group to the aluminum center provides additional stability to the molecule. This type of intramolecularly stabilized ligand can influence the steric and electronic environment of the metallic core, which is a critical factor in catalysis. By occupying a coordination site on the aluminum, the dimethylamino group can direct the approach of substrates and influence the catalytic activity and selectivity of the complex.

Furthermore, the development of a convenient large-scale in situ synthesis of a related compound, 3-(N,N-dialkylamino)-1,1-bis(trimethylsilyl)propyllithium, highlights its role as a source for a new sterically demanding γ-donor functionalized alkyl ligand. The introduction of bulky trimethylsilyl (B98337) groups at the carbanionic center, combined with the coordinating amino group, creates a unique ligand with specific steric and electronic properties that can be transferred to other metals for applications in catalysis.

General Principles of Coordination in Related Organometallics

The coordination behavior of this compound is best understood within the broader context of coordination principles in organometallic chemistry, particularly the chelation effect.

Chelation refers to the formation of two or more separate coordinate bonds between a polydentate ligand and a single central metal atom. In the case of this compound, the ligand is the 3-dimethylaminopropyl anion, which can be considered a bidentate ligand, donating electrons from both the carbanion and the nitrogen atom to the lithium ion.

The formation of a chelate ring results in a more thermodynamically stable complex compared to coordination with two separate monodentate ligands. This is known as the chelate effect. The increased stability arises from a smaller loss of translational entropy upon binding of one bidentate ligand compared to the binding of two separate monodentate ligands. The optimal size for chelate rings is typically five or six members, as this minimizes ring strain. The intramolecular coordination in this compound results in a five-membered ring (Li-C-C-C-N), which is highly favorable.

This chelation-driven stability has significant consequences for the structure and reactivity of organolithium reagents. For instance, it can lead to a lower degree of aggregation. Simple alkyllithiums often exist as tetramers or hexamers in solution, which reduces their reactivity. The intramolecular coordination in this compound can favor the existence of monomers or dimers, leading to enhanced reactivity in certain synthetic applications. The chelation also modulates the nucleophilicity and basicity of the carbanion, making it a more selective reagent in organic synthesis.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing and characterizing 3-Dimethylaminopropyllithium, and how is its purity validated?

  • Methodological Answer : Synthesis typically involves lithiation of 3-dimethylaminopropyl chloride under inert atmospheres (argon or nitrogen) at low temperatures (−78°C to 0°C) to prevent decomposition. Characterization is performed via 1H^1H-NMR and 13C^13C-NMR spectroscopy to confirm structural integrity, while titration methods (e.g., Gilman titration) quantify active lithium content. Purity assessment may include elemental analysis and Karl Fischer titration for moisture content, as residual moisture can deactivate the reagent .

Q. What safety measures are critical when handling this compound in experimental workflows?

  • Methodological Answer : Strict inert-atmosphere techniques (glovebox/Schlenk line) are mandatory due to its pyrophoric nature. Use flame-resistant lab gear, dry solvents (e.g., THF, hexane), and avoid protic contaminants. Emergency protocols for spills include covering with dry sand or specialized absorbents, never water. Refer to safety data sheets (SDS) for hazard-specific PPE, such as neoprene gloves and face shields .

Q. How can researchers optimize storage conditions to maintain the stability of this compound?

  • Methodological Answer : Store at −20°C in airtight, argon-purged containers with molecular sieves to prevent moisture ingress. Regularly validate stability via NMR and reactivity tests (e.g., reaction with benzophenone to assess lithiation activity). Degradation products, such as lithium hydroxide, indicate compromised quality .

Advanced Research Questions

Q. How can contradictory reactivity data for this compound in polar vs. nonpolar solvents be systematically resolved?

  • Methodological Answer : Perform controlled kinetic studies in solvents like THF (polar) and hexane (nonpolar) under standardized conditions (temperature, concentration). Use in situ IR spectroscopy to monitor reaction intermediates and DFT calculations to model solvent-coordination effects. Cross-reference results with literature to identify solvent-dependent activation barriers .

Q. What computational methods are employed to predict the structural and electronic properties of this compound?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level optimizes geometry and calculates electron distribution. Molecular dynamics simulations model aggregation states in solution, critical for understanding reactivity. Vibrational frequency analysis validates stability, while Natural Bond Orbital (NBO) analysis elucidates charge transfer mechanisms .

Q. How should experimentalists design kinetic studies to investigate the thermal decomposition pathways of this compound?

  • Methodological Answer : Use differential scanning calorimetry (DSC) to identify exothermic decomposition thresholds. Pair with gas chromatography-mass spectrometry (GC-MS) to characterize volatile byproducts. Kinetic parameters (activation energy, pre-exponential factor) are derived via the Arrhenius equation from isothermal stability tests at 25–50°C. Reproducibility requires strict moisture/oxygen exclusion .

Q. What strategies address discrepancies in reported enantioselectivity when using this compound in asymmetric synthesis?

  • Methodological Answer : Conduct stereochemical analysis via chiral HPLC or X-ray crystallography of reaction products. Evaluate ligand effects (e.g., sparteine vs. bisoxazolines) on lithiation stereochemistry. Reproduce conflicting studies under identical conditions to isolate variables (e.g., solvent purity, substrate pre-treatment) .

Notes on Methodology

  • Experimental Reproducibility : Document solvent drying protocols (e.g., distillation over sodium/benzophenone), reagent stoichiometry, and reaction quench procedures to ensure consistency .
  • Data Validation : Cross-check NMR assignments with computational chemical shifts (e.g., ACD/Labs or MestReNova software) to avoid misinterpretation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.